4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring and the dichlorobenzene moiety in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with a suitable phenol derivative under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the phenol group. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the triazine ring to its corresponding amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMF, THF, or dichloromethane (DCM) under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield triazine-amine derivatives, while oxidation of the phenol group can produce quinones .
Scientific Research Applications
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and cell death in target cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzene-1,3-diol: A similar compound with methoxy groups instead of chlorine atoms.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline: A related compound with an aniline group instead of a phenol group[][8].
Uniqueness
The uniqueness of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol lies in its combination of the triazine ring and dichlorobenzene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-8-12-7(13-9(11)14-8)5-2-1-4(15)3-6(5)16/h1-3,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZCUKFDGIYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=NC(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593398 |
Source
|
Record name | 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150238-76-9 |
Source
|
Record name | 4-(4,6-Dichloro-1,3,5-triazin-2(5H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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